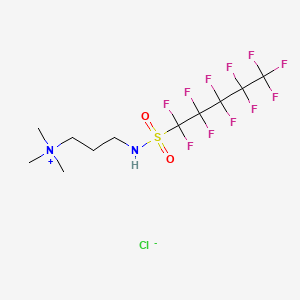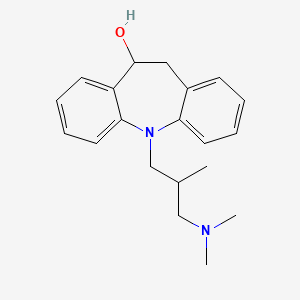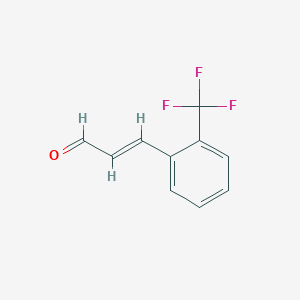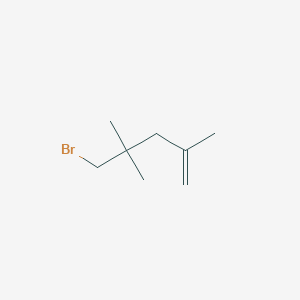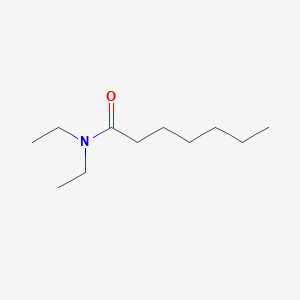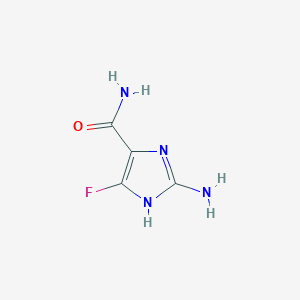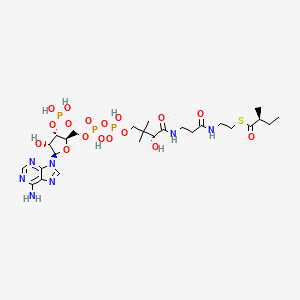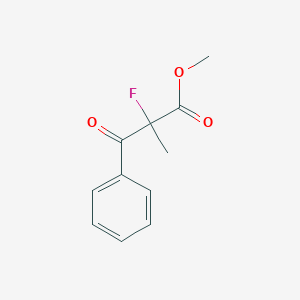
Vanillylmethanol 4-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmethanol 4-Glucuronide typically involves the glucuronidation of vanillylmethanol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glucuronosyltransferase enzymes, while chemical synthesis may involve the use of glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out using large-scale bioreactors for enzymatic synthesis. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the activity of the enzymes and to achieve efficient conversion rates .
Análisis De Reacciones Químicas
Types of Reactions: Vanillylmethanol 4-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol, vanillylmethanol.
Substitution: Substitution reactions may involve the replacement of the glucuronide moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of vanillylmethanol, and various substituted compounds .
Aplicaciones Científicas De Investigación
Vanillylmethanol 4-Glucuronide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific enzymes and receptors in the body. The compound is primarily metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to active metabolites. These metabolites can then interact with various molecular targets, including receptors and enzymes, to exert their biological effects .
Comparación Con Compuestos Similares
Vanillyl Alcohol: Shares a similar structure but lacks the glucuronide moiety.
Vanillin: Another related compound with a similar aromatic structure.
Glucuronides of Other Alcohols: Such as morphine-6-glucuronide, which also undergoes glucuronidation.
Uniqueness: Vanillylmethanol 4-Glucuronide is unique due to its specific glucuronide linkage, which imparts distinct biochemical properties and metabolic pathways compared to its analogs .
Propiedades
Fórmula molecular |
C15H20O9 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
FPHRLHBSOJUFOE-DKBOKBLXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
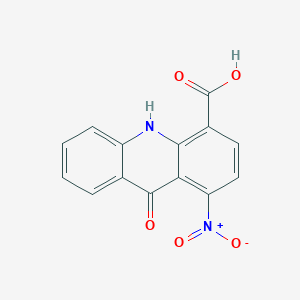
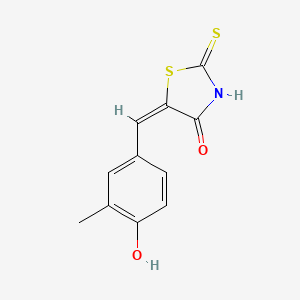
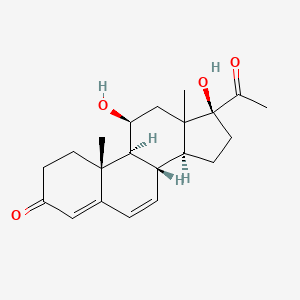
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)
